1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde
Description
Properties
CAS No. |
55264-76-1 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H9BrO/c1-5(2)3-6(5,7)4-8/h4H,3H2,1-2H3 |
InChI Key |
KRUTWRIULXRMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C=O)Br)C |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromo 2,2 Dimethylcyclopropane 1 Carbaldehyde
Strategies for Stereoselective Synthesis of 1-Bromo-2,2-dimethylcyclopropane-1-carbaldehyde
Achieving stereocontrol in the synthesis of substituted cyclopropanes is paramount, as the biological activity and physical properties of these molecules are often dependent on their specific three-dimensional arrangement. Methodologies are broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective cyclopropanation aims to control the relative stereochemistry of multiple stereocenters formed during the reaction. New protocols have been developed for the diastereoselective synthesis of cyclopropanes from unactivated alkenes and carbon pronucleophiles. nih.govresearchgate.net These methods often proceed with high diastereoselectivity, providing a specific stereoisomer as the major product. nih.gov One common strategy involves the use of substrates that contain a chiral center, which directs the approach of the cyclopropanating agent to one face of the double bond over the other.
For the synthesis of the target molecule, a relevant diastereoselective strategy could involve a Michael Initiated Ring Closure (MIRC) reaction. researchgate.net This two-step procedure involves the Michael addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular ring closure. researchgate.net By using a chiral Michael acceptor or a chiral nucleophile, the stereochemistry of the resulting cyclopropane (B1198618) can be effectively controlled.
| Approach | Key Principle | Typical Stereoselectivity | Reference |
| Substrate Control | A chiral center within the alkene substrate directs the cyclopropanating agent. | Moderate to High d.r. | marquette.edu |
| MIRC Reactions | Use of chiral enolates or acceptors in a Michael addition-cyclization sequence. | High d.r. | researchgate.net |
| Electrochemical Coupling | Coupling of alkenes and methylene (B1212753) pronucleophiles via electrochemically generated intermediates. | High d.r. | nih.govresearchgate.net |
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is frequently achieved using chiral catalysts or by temporarily attaching a chiral auxiliary to the substrate. bjmu.edu.cnrsc.org
Catalytic asymmetric cyclopropanation is a powerful tool, often employing transition metal complexes with chiral ligands. nih.govresearchgate.net Chiral rhodium and ruthenium complexes have been successfully used to catalyze the reaction between diazo compounds and olefins, furnishing cyclopropanes in high yields and with excellent enantioselectivity (ee). nih.govresearchgate.net Engineered enzymes, such as myoglobin-based carbene transferases, have also emerged as highly effective biocatalysts for asymmetric cyclopropanation, achieving up to 99.9% de and ee. rochester.edu
Chiral auxiliaries are another established method for inducing stereoselectivity. rsc.org The auxiliary, an enantiomerically pure compound, is covalently attached to the starting material. It directs the cyclopropanation reaction to occur from a specific face of the molecule. After the reaction, the auxiliary is cleaved to yield the enantioenriched cyclopropane. Fructose derivatives, for instance, have been developed as effective chiral auxiliaries for the diastereoselective synthesis of cyclopropane derivatives. bjmu.edu.cn
| Method | Catalyst / Auxiliary | Key Features | Typical Enantioselectivity | Reference |
| Catalytic Asymmetric Cyclopropanation | Chiral Rhodium(II) or Ruthenium(II) complexes | Broad substrate scope, high efficiency. | 40-99% ee | nih.govresearchgate.net |
| Biocatalysis | Engineered Myoglobin | High turnover numbers, exceptional stereoselectivity. | up to >99% ee | rochester.edu |
| Chiral Auxiliary | Fructose-derived auxiliaries, Phenylmenthyl esters | Auxiliary directs the reaction, then is removed. | High d.r., leading to high ee after cleavage | marquette.edubjmu.edu.cn |
Precursor Chemistry and Reaction Pathways for Brominated Cyclopropane Formation
The formation of the brominated cyclopropane ring is the crucial step in the synthesis of the target compound. The primary methods involve the addition of a bromine-containing carbene or carbenoid to an alkene or intramolecular ring-closing reactions.
The addition of carbenes to alkenes is a direct and widely used method for synthesizing cyclopropane rings. fiveable.melibretexts.org To form a brominated cyclopropane, a brominated carbene is required. Dibromocarbene (:CBr₂) is a common intermediate for this purpose. It is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base, such as potassium hydroxide. youtube.comyoutube.com The highly reactive dibromocarbene then adds to the double bond of an alkene in a stereospecific, syn-addition manner, meaning the geometry of the starting alkene is preserved in the product. libretexts.orgwikipedia.org
For the synthesis of this compound, the precursor would be 1,1-dibromo-2,2-dimethylcyclopropane. This can be synthesized by the addition of dibromocarbene to 3,3-dimethyl-1-butene.
Reaction Scheme: Dibromocarbene Addition
Step 1 (Carbene Formation): CHBr₃ + KOH → :CBr₂ + KBr + H₂O youtube.comyoutube.com
Step 2 (Cyclopropanation): (CH₃)₃C-CH=CH₂ + :CBr₂ → 1,1-dibromo-2,2-dimethylcyclopropane
Another important method is the Simmons-Smith reaction, which uses a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), to deliver a methylene group to an alkene. libretexts.orgrsc.org While the classic Simmons-Smith reaction adds a CH₂ group, modifications can be used to generate more complex cyclopropanes.
Intramolecular cyclization provides an alternative route to cyclopropanes. wikipedia.org The Michael Initiated Ring Closure (MIRC) reaction is a versatile strategy for forming functionalized cyclopropanes. rsc.org This process involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular Sₙ2 reaction to close the three-membered ring. rsc.org When an α-brominated nucleophile, such as the enolate of a brominated malonate ester, is used, this pathway can lead to the formation of brominated cyclopropanes. The stereochemical outcome of MIRC reactions can often be controlled with high precision. rsc.org
Another approach is the intramolecular Wurtz coupling of a 1,3-dihalide. While this was used in the first synthesis of cyclopropane itself from 1,3-dibromopropane, it can be adapted for more substituted systems. wikipedia.org
Functional Group Interconversions Leading to the Aldehyde Moiety
Once the 1-bromo-2,2-dimethylcyclopropane core is established (often as a diester, carboxylic acid, or alcohol), the final step is the conversion of a substituent into the aldehyde group. This requires careful selection of reagents to avoid opening the strained cyclopropane ring.
A common and effective strategy is the oxidation of the corresponding primary alcohol, (1-bromo-2,2-dimethylcyclopropyl)methanol. This precursor can be synthesized from the corresponding carboxylic acid or ester via reduction with a mild reducing agent like lithium aluminum hydride. wikipedia.orgnbinno.com The subsequent oxidation to the aldehyde can be achieved using a variety of reagents. Ceric ammonium (B1175870) nitrate (B79036) has been shown to be effective for the oxidation of cyclopropylmethanol (B32771) to cyclopropanecarbaldehyde. wikipedia.org Other mild oxidizing agents, such as those used in the Swern or Dess-Martin oxidations, are also suitable for this transformation, minimizing the risk of side reactions.
Alternatively, controlled reduction of a cyclopropanecarboxylic acid derivative, such as an ester or an acid chloride, can also yield the desired aldehyde.
| Precursor Functional Group | Reagent(s) | Transformation | Reference |
| Primary Alcohol (-CH₂OH) | Ceric Ammonium Nitrate, PCC, DMP | Oxidation | wikipedia.orglookchem.com |
| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund) | Reduction | N/A |
| Ester (-COOR) | DIBAL-H (-78 °C) | Reduction | N/A |
| Nitrile (-CN) | DIBAL-H, then H₃O⁺ | Reduction/Hydrolysis | researchgate.net |
Mechanistic Investigations into the Reactivity of 1 Bromo 2,2 Dimethylcyclopropane 1 Carbaldehyde
Nucleophilic Additions to the Aldehyde Carbonyl Group
The aldehyde functional group in 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde is a primary site for reactivity, readily undergoing nucleophilic additions. However, the proximity of the sterically demanding and electronically influential brominated cyclopropane (B1198618) ring significantly modulates the behavior of the carbonyl group compared to simpler aliphatic aldehydes.
Nucleophilic attack on the carbonyl carbon of this compound is expected to proceed with a degree of facial selectivity due to the steric hindrance imposed by the adjacent gem-dimethyl group and the bromine atom. The approach of a nucleophile would likely be favored from the face opposite to the bulky bromine atom and the cis-methyl group, leading to a predominant diastereomer. The precise stereochemical outcome can be influenced by the nature of the nucleophile and the reaction conditions, but the inherent asymmetry of the molecule's substitution pattern provides a strong basis for stereocontrol.
The cyclopropane ring exerts a profound electronic influence on the attached aldehyde group. Due to the high p-character of its C-C bonds, the cyclopropane ring can act as a σ-electron acceptor, enhancing the electrophilicity of the carbonyl carbon. This activation makes the aldehyde more susceptible to nucleophilic attack. This effect is a general characteristic of cyclopropanes bearing electron-accepting groups. researchgate.netotago.ac.nz The reactivity of the carbonyl group is therefore a balance between this electronic activation and the steric hindrance provided by the ring's substituents.
Reactions Involving the Bromine Atom: Substitution and Elimination Pathways
Direct nucleophilic substitution of the bromine atom on the cyclopropane ring via traditional SN1 or SN2 mechanisms is generally disfavored due to the high ring strain and steric hindrance. Instead, reactivity involving the bromine atom is dominated by a sequence of elimination followed by addition. nih.gov
The formal substitution of the bromine atom proceeds through a highly reactive cyclopropene (B1174273) intermediate. nih.govresearchgate.net This transformation is a two-step process initiated by a base, which abstracts a proton from the ring, leading to the elimination of hydrogen bromide (dehydrobromination). The resulting strained double bond of the cyclopropene intermediate is then susceptible to nucleophilic attack. A wide range of nucleophiles, including alkoxides and nitrogen-based compounds like amides, sulfonamides, and azoles, can add across this bond to yield the substituted cyclopropane product. acs.orgnih.gov
The facial selectivity of this addition is often high and can be controlled by steric factors or by the directing influence of functional groups within the nucleophile. nih.gov For instance, sterically bulky nucleophiles will typically approach from the least hindered face of the cyclopropene ring. researchgate.net This formal substitution provides an efficient route to densely functionalized and stereochemically defined cyclopropane derivatives. nih.gov
| Nucleophile (Nu-H) | Intermediate | Potential Product | Reference |
|---|---|---|---|
| Primary/Secondary Alcohols (R-OH) | 2,2-dimethylcyclopropene-1-carbaldehyde | 1-alkoxy-2,2-dimethylcyclopropane-1-carbaldehyde | nih.govresearchgate.net |
| Carboxamides (R-CONH-R') | 2,2-dimethylcyclopropene-1-carbaldehyde | 1-(N-acylamino)-2,2-dimethylcyclopropane-1-carbaldehyde | acs.orgnih.gov |
| Azoles (e.g., Pyrrole) | 2,2-dimethylcyclopropene-1-carbaldehyde | 1-(pyrrol-1-yl)-2,2-dimethylcyclopropane-1-carbaldehyde | acs.org |
| Anilines (Ar-NH2) | 2,2-dimethylcyclopropene-1-carbaldehyde | 1-anilino-2,2-dimethylcyclopropane-1-carbaldehyde | nih.gov |
Dehydrobromination is the key initial step in the formal substitution pathway. The reaction is typically induced by a strong, non-nucleophilic base, such as potassium tert-butoxide. researchgate.net The elimination of HBr from this compound leads to the formation of 2,2-dimethylcyclopropene-1-carbaldehyde. This cyclopropene is a highly strained and reactive species. In the absence of a suitable nucleophile to trap it, this intermediate may be unstable and prone to polymerization. acs.org However, when generated in the presence of a nucleophile, it is efficiently converted into the corresponding addition product. acs.org
Ring-Opening Reactions of the Cyclopropane Core
The significant ring strain inherent in the cyclopropane ring (approximately 110–115 kJ/mol) is a powerful thermodynamic driving force for ring-opening reactions. mdpi.comnih.gov In this compound, the presence of the electron-withdrawing aldehyde group activates the cyclopropane ring, making it susceptible to cleavage under relatively mild conditions. Such systems are often referred to as "acceptor-substituted" or "donor-acceptor" cyclopropanes. researchgate.netmdpi.com
Ring-opening can be initiated by various species, including nucleophiles, electrophiles, Lewis acids, or Brønsted acids. mdpi.comlnu.edu.cn For instance, nucleophilic attack can occur not at the carbonyl carbon, but at one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-C bond. This process is facilitated by the ability of the aldehyde group to stabilize the resulting negative charge in the transition state. nih.gov The reaction of gem-dibromocyclopropanes with alkoxides has been shown to proceed via elimination to a cyclopropene, followed by cleavage to a zwitterionic or carbene intermediate, which is then trapped by the nucleophile. uq.edu.au A similar pathway can be envisioned for this monobrominated substrate.
Lewis acid catalysis can also promote ring-opening by coordinating to the carbonyl oxygen, further polarizing the system and making the ring more susceptible to cleavage. lnu.edu.cn The resulting intermediate is often a 1,3-dipole, which can participate in various cycloaddition reactions. The specific outcome of the ring-opening reaction depends on the reagents and conditions employed, potentially leading to a variety of linear or new cyclic products.
| Activating Agent | Proposed Intermediate | Potential Reaction Pathway | Reference |
|---|---|---|---|
| Strong Nucleophile (e.g., Thiophenolate) | Stabilized carbanion | Methylene-extended Michael addition | nih.gov |
| Lewis Acid (e.g., TiCl4) | 1,3-dipole / Oxyallyl cation | Cycloaddition or trapping with nucleophiles | lnu.edu.cnnih.gov |
| Lewis Base (e.g., DABCO) | Zwitterion | Rearrangement or reaction with electrophiles | lnu.edu.cn |
| Alkoxide Base | Zwitterionic/carbene intermediate | Cleavage followed by nucleophilic trapping | uq.edu.au |
Acid-Catalyzed and Thermal Ring-Opening Mechanisms
The high ring strain of the cyclopropane moiety in this compound makes it susceptible to cleavage under both thermal and acidic conditions.
Thermal Ring-Opening: Under thermal conditions, this compound can undergo electrocyclic ring-opening. This pericyclic reaction involves the concerted cleavage of a cyclopropane C-C bond and the formation of a new π-system. Thermolysis of gem-dihalocyclopropanes is known to result in ring-opening to form various diene products. The specific products formed from the title compound would depend on the precise reaction conditions and the subsequent fate of the initially formed diradical or zwitterionic intermediates.
| Feature | Acid-Catalyzed Mechanism | Thermal Mechanism |
|---|---|---|
| Initiation | Protonation/coordination at the carbonyl oxygen | Application of heat energy |
| Key Intermediate | Carbocationic species | Diradical or zwitterionic species |
| Primary Product Type | 1,3-bifunctionalized acyclic compounds | Substituted dienes |
| Controlling Factors | Acid strength, nucleophile identity, solvent | Temperature, pressure, reaction medium |
Radical-Mediated Ring-Opening Processes
The cyclopropylcarbinyl radical is a classic example of a "radical clock," known to undergo extremely rapid ring-opening to the more stable homoallylic radical. This principle can be applied to this compound. A radical process can be initiated by the abstraction of the aldehydic hydrogen or the bromine atom, or by the addition of a radical to the carbonyl group.
A common pathway involves the generation of a radical intermediate at the C1 position. This cyclopropylcarbinyl-type radical rapidly rearranges via cleavage of the C1-C2 bond to form a more stable tertiary radical. This ring-opening is often irreversible and proceeds with a very high rate constant. For instance, bromine radical-mediated ring-opening of similar cyclopropane derivatives has been shown to yield homoallylic halides. The reaction can be initiated using standard radical initiators (e.g., AIBN, DTBP) or photochemically. The resulting acyclic radical can then be trapped by a radical scavenger or participate in subsequent cyclization or propagation steps.
Organocatalytic and Transition Metal-Catalyzed Ring-Opening Transformations
The reactivity of donor-acceptor cyclopropanes like this compound can be effectively harnessed using both organocatalysis and transition metal catalysis.
Organocatalysis: Lewis bases, such as tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO), can catalyze the ring-opening. The mechanism often involves the formation of an iminium ion from the aldehyde and a secondary amine catalyst. This activation facilitates the cleavage of the cyclopropane ring, leading to an enamine intermediate which can then be intercepted by an electrophile. This merged iminium–enamine activation strategy has been used for the 1,3-bisfunctionalization of cyclopropyl carbaldehydes.
Transition Metal Catalysis: Various transition metals, including nickel, palladium, and gold, can catalyze the ring-opening of cyclopropanes. These metals can insert into one of the strained C-C bonds of the ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further transformations, such as reductive elimination or β-carbon elimination, to afford a variety of ring-opened or rearranged products. For example, Ni(0) complexes are known to catalyze the rearrangement of acyl cyclopropanes. Similarly, gold nanoparticle catalysis has been used for the ring-opening of 2-aryl-substituted cyclopropyl aldehydes.
Pericyclic and Rearrangement Reactions of this compound
Beyond simple ring-opening, the title compound is a substrate for more complex rearrangements and cyclizations, leveraging the unique functionality and strain of the system.
Cloke–Wilson Rearrangement and Analogous Transformations
The Cloke-Wilson rearrangement is a characteristic reaction of acyl cyclopropanes, involving their thermal or catalyzed isomerization into 2,3-dihydrofuran (B140613) derivatives. The uncatalyzed reaction typically requires high temperatures (around 400 °C for cyclopropanecarbaldehyde), but it can be facilitated by acids, nucleophiles, or transition metal complexes. The mechanism proceeds through the homolytic or heterolytic cleavage of the bond adjacent to the carbonyl group to form a 1,3-diradical or a 1,3-zwitterion. This intermediate then undergoes cyclization, with the oxygen of the carbonyl group acting as the internal nucleophile, to form the five-membered dihydrofuran ring. The presence of the gem-dimethyl group and the bromo substituent on the cyclopropane ring would influence the stability of the intermediates and potentially the regiochemical outcome of the cyclization.
Prins-type Cyclizations
The Prins reaction involves the acid-catalyzed condensation of an aldehyde with an alkene. Cyclopropanecarbaldehydes can serve as unique substrates in Prins-type cyclizations, where the reaction is coupled with a concomitant ring-opening of the cyclopropane. The reaction is typically initiated by a Lewis acid (e.g., TiCl₄) that activates the aldehyde. An external π-nucleophile, such as a homoallylic alcohol, attacks the activated aldehyde. The resulting carbocationic intermediate then triggers the opening of the cyclopropane ring, expanding the initial ring structure and forming a medium-sized oxygen-containing heterocycle, such as a hexahydrooxonine. This tandem cyclization/ring-opening strategy provides a powerful method for the stereoselective synthesis of complex cyclic ethers from relatively simple precursors.
| Reaction | Key Feature | Typical Product | Catalyst/Conditions |
|---|---|---|---|
| Cloke-Wilson Rearrangement | Isomerization of an acyl cyclopropane | 2,3-Dihydrofuran derivative | Thermal, Acid, Lewis Base, Transition Metal |
| Prins-type Cyclization | Aldehyde-alkene condensation with ring-opening | Medium-ring heterocycles (e.g., oxonines) | Lewis Acid (e.g., TiCl₄) |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The multiple reactive sites in this compound—the aldehyde, the C-Br bond, and the strained ring—necessitate careful control of reaction conditions to achieve selective transformations.
Chemoselectivity: The aldehyde group is susceptible to nucleophilic addition, oxidation, and reduction. The C-Br bond can undergo substitution or reductive cleavage. The cyclopropane ring can be opened under various conditions. Achieving chemoselectivity requires choosing reagents that preferentially react with one functional group over the others. For example, mild reducing agents like sodium borohydride (B1222165) might selectively reduce the aldehyde without affecting the cyclopropane ring, while radical conditions might favor reactions involving the C-Br bond or ring-opening.
Regioselectivity: In ring-opening reactions, the question of which C-C bond cleaves is critical. In acid-catalyzed processes, cleavage typically occurs to form the most stable carbocation. For the title compound, this would likely involve the cleavage of the C1-C2 bond. In organocatalyzed reactions involving iminium-enamine intermediates, the regioselectivity is dictated by the specific catalytic cycle, often leading to formal 1,3-functionalization.
Stereoselectivity: Many reactions of this compound can create new stereocenters. The stereochemical outcome is highly dependent on the reaction mechanism. For instance, in acid-catalyzed ring-opening, if the mechanism has significant SN2 character, an inversion of stereochemistry at the site of nucleophilic attack would be expected. In Prins-type cyclizations, the stereochemistry of the newly formed ring is often controlled by the facial selectivity of the intramolecular trapping of the oxocarbenium ion, which can lead to high levels of diastereoselectivity. Enantioselective transformations can be achieved using chiral catalysts, which can desymmetrize meso-cyclopropyl carbaldehydes to afford products with high enantiomeric ratios.
Derivatization and Functionalization Strategies for 1 Bromo 2,2 Dimethylcyclopropane 1 Carbaldehyde
Transformations of the Aldehyde Group
The aldehyde moiety is a gateway to a multitude of chemical transformations, including reduction, amination, olefination, and condensation reactions, which facilitate the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
Reduction to Alcohols and Amination Reactions
The aldehyde group can be readily reduced to a primary alcohol, (1-bromo-2,2-dimethylcyclopropyl)methanol, using standard reducing agents such as sodium borohydride (B1222165). This transformation provides a precursor for further functionalization, for instance, through esterification or etherification of the resulting hydroxyl group.
Furthermore, the aldehyde is a suitable substrate for reductive amination, a powerful method for the synthesis of amines. nih.gov This reaction typically proceeds via the in situ formation of an imine by condensation of the aldehyde with a primary or secondary amine, followed by reduction. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. masterorganicchemistry.com An organocatalytic approach using a phosphate (B84403) catalyst and a Hantzsch ester as the hydride source has also been demonstrated for the reductive amination of formylcyclopropanes. nih.gov This method offers a sustainable and chemoselective route to chiral cyclopropane-containing amines. nih.gov
Table 1: Examples of Reduction and Amination Reactions
| Reactant(s) | Reagent(s) | Product | Reaction Type |
| 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde | 1. Primary/Secondary Amine2. NaBH₃CN or NaBH(OAc)₃ | Substituted (1-bromo-2,2-dimethylcyclopropyl)methanamine | Reductive Amination |
| This compound | NaBH₄ | (1-bromo-2,2-dimethylcyclopropyl)methanol | Reduction |
Wittig and Related Olefination Reactions
The Wittig reaction and its variants are indispensable tools for the conversion of aldehydes into alkenes. wikipedia.orglibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated by the deprotonation of a phosphonium (B103445) salt. The reaction is known to be effective even with sterically hindered carbonyl compounds, suggesting its applicability to the gem-disubstituted cyclopropane (B1198618) system of this compound. wikipedia.org
The use of different ylides allows for the introduction of a wide variety of substituted vinyl groups, leading to the formation of vinylcyclopropanes. These products are valuable synthetic intermediates, for example, in vinylcyclopropane-cyclopentene rearrangements. wikipedia.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org
Table 2: Representative Wittig Olefination Reactions
| Aldehyde | Wittig Reagent | Product |
| This compound | Ph₃P=CH₂ | 1-bromo-1-ethenyl-2,2-dimethylcyclopropane |
| This compound | Ph₃P=CHCO₂Et | Ethyl 2-(1-bromo-2,2-dimethylcyclopropyl)acrylate |
Condensation Reactions and Heterocycle Formation
The electrophilic nature of the aldehyde carbon makes it susceptible to condensation reactions with various nucleophiles, leading to the formation of a diverse array of products, including heterocyclic systems. For instance, condensation with compounds containing a 1,3-dicarbonyl moiety or their synthetic equivalents, in the presence of an amidine, urea, or thiourea, is a common strategy for the synthesis of pyrimidine (B1678525) derivatives. bu.edu.egmdpi.com
Similarly, the Debus-Radziszewski imidazole (B134444) synthesis allows for the formation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org In the context of this compound, this would involve its reaction with a suitable 1,2-dicarbonyl species and a source of ammonia to construct the imidazole ring. These condensation reactions provide a direct route to incorporating the bromo-dimethylcyclopropyl motif into medicinally relevant heterocyclic scaffolds.
Modifications at the Bromine-Substituted Cyclopropane Carbon
The carbon-bromine bond on the cyclopropane ring presents another key site for functionalization, primarily through cross-coupling reactions or the formation of organometallic intermediates.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the C-Br Bond
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used transformation. wikipedia.org While typically applied to aryl and vinyl halides, the Suzuki coupling can also be effective with certain alkyl halides. The C(sp³)-Br bond in this compound could potentially undergo Suzuki coupling with various organoboron reagents, such as boronic acids or their esters, to introduce aryl, heteroaryl, or vinyl substituents at this position.
The Sonogashira coupling, another palladium-catalyzed reaction, enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. wikipedia.orgyoutube.com This reaction, often co-catalyzed by a copper(I) salt, provides a direct route to alkynyl-substituted cyclopropanes. The successful application of these cross-coupling reactions would significantly expand the molecular diversity accessible from this compound.
Table 3: Potential Cross-Coupling Reactions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reaction Name |
| This compound | Arylboronic acid | Pd catalyst, Base | 1-Aryl-2,2-dimethylcyclopropane-1-carbaldehyde | Suzuki-Miyaura |
| This compound | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 1-Alkynyl-2,2-dimethylcyclopropane-1-carbaldehyde | Sonogashira |
Lithiation and Subsequent Quenching Reactions
The bromine atom on the cyclopropane ring can be exchanged for a lithium atom through a lithium-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This process generates a highly reactive cyclopropyllithium intermediate. This nucleophilic species can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C1 position of the cyclopropane ring.
For example, reaction of the lithiated intermediate with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Quenching with carbon dioxide followed by an acidic workup would provide the corresponding carboxylic acid. This strategy offers a versatile method for the C-C bond formation and the introduction of diverse functionalities onto the cyclopropane core.
Remote Functionalization and C-H Activation Studies
The strategic functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis, enabling the direct conversion of otherwise inert bonds into valuable chemical handles. In the context of cyclopropanes, C-H activation can lead to a diverse array of functionalized products. Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in advancing these methodologies.
For instance, rhodium-catalyzed C-H activation has been successfully employed for the functionalization of various cyclopropane-containing molecules. These reactions often proceed via chelation-assisted pathways, where a directing group guides the metal catalyst to a specific C-H bond. While no specific studies on this compound have been reported, one could envision the aldehyde functionality or a derivative thereof acting as a directing group to facilitate C-H activation at the methyl or cyclopropyl (B3062369) methylene (B1212753) positions.
Similarly, palladium-catalyzed C-H functionalization is a well-established strategy. nih.govdivyarasayan.org Research has demonstrated the ability of palladium catalysts to effect remote C-H activation on various substrates, often guided by templates or non-covalent interactions. nih.govrsc.org In principle, such strategies could be applied to this compound to achieve functionalization at a distance from the aldehyde and bromo-substituted carbon. However, the lack of published research on this specific substrate means that the feasibility, regioselectivity, and efficiency of such transformations remain speculative.
The development of C-H activation strategies for this compound would be of significant interest, potentially providing novel routes to highly substituted cyclopropane derivatives.
Synthesis of Complex Molecular Architectures Utilizing this compound as a Versatile Synthon
The unique structural and electronic properties of cyclopropanes make them valuable building blocks, or synthons, in the synthesis of complex organic molecules. Their inherent ring strain can be harnessed to drive a variety of ring-opening and rearrangement reactions, leading to the formation of more elaborate structures. The presence of both a bromine atom and an aldehyde group on this compound suggests its potential as a versatile synthon for constructing intricate molecular architectures, such as bicyclic and spirocyclic systems.
The synthesis of bicyclo[3.1.0]hexane derivatives, for example, is an area where cyclopropane precursors are often employed. researchgate.netresearchgate.netnih.govnih.gov These structures are found in numerous natural products and biologically active compounds. While no literature specifically describes the use of this compound for this purpose, its structure suggests potential for intramolecular reactions, such as cascade or domino sequences, to form such bicyclic systems. nih.govresearchgate.net
Spirocyclic compounds, which feature two rings connected by a single common atom, are another important class of molecules in medicinal chemistry and materials science. mdpi.comresearchgate.netmdpi.com The gem-dimethyl group and the reactive aldehyde and bromo functionalities on this compound could, in theory, be exploited in cyclization reactions to generate spirocyclic architectures. Palladium-catalyzed spirocyclizations via remote C-H activation have been reported for other systems and could potentially be adapted. researchgate.net
Despite these intriguing possibilities, a thorough review of the scientific literature reveals a notable absence of studies that utilize this compound as a synthon in the synthesis of complex molecules. The potential of this compound as a building block for intricate chemical structures remains an unexplored area of research.
Advanced Spectroscopic and Spectrometric Characterization of 1 Bromo 2,2 Dimethylcyclopropane 1 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the definitive structural assignment of organic compounds. For 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular framework, including the connectivity of atoms and their spatial relationships.
2D NMR Techniques: COSY, HSQC, HMBC for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals of this compound and establishing its connectivity.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the aldehydic proton and the vicinal cyclopropyl (B3062369) proton. It would also show couplings between the diastereotopic methylene (B1212753) protons of the cyclopropane (B1198618) ring and the vicinal methine proton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. This technique is instrumental in assigning the carbon signals based on their attached protons. For instance, the signal for the aldehydic proton would correlate with the carbonyl carbon, and the cyclopropyl protons would correlate with their respective ring carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. In the case of this compound, HMBC would show correlations from the methyl protons to the quaternary C2 carbon and the C1 and C3 carbons of the cyclopropane ring. The aldehydic proton would show a correlation to the C1 carbon.
The following table summarizes the expected 2D NMR correlations for this compound.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |
| Aldehydic H | Cyclopropyl methine H | Carbonyl C | C1 |
| Cyclopropyl methine H | Aldehydic H, Methylene H's | C1 | Carbonyl C, C2, C3 |
| Methylene H's (diastereotopic) | Cyclopropyl methine H | C3 | C1, C2 |
| Methyl H's | C(CH₃)₂ | C1, C2, C3 |
Elucidating Stereochemical Information from J-Coupling Constants
The magnitude of the vicinal proton-proton coupling constants (³JHH) in the cyclopropane ring is highly dependent on the dihedral angle between the coupled protons, which in turn defines their relative stereochemistry (cis or trans). researchgate.net
In substituted cyclopropanes, the coupling constant between cis-protons is generally larger than that between trans-protons. researchgate.net For cyclopropane derivatives bearing electronegative substituents, the following ranges are typically observed:
³J_cis_ ≈ 7-9 Hz
³J_trans_ ≈ 4-6 Hz researchgate.net
By analyzing the coupling constant between the C1-proton and the C3-protons in this compound, their relative stereochemistry can be determined. A larger coupling constant would indicate a cis relationship, while a smaller coupling constant would suggest a trans relationship.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₉BrO), the expected exact mass can be calculated. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.
Fragmentation Pathways of Brominated Cyclopropane Aldehydes
Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The primary fragmentation pathways for aldehydes often involve cleavage of the bonds adjacent to the carbonyl group. organicchemistrydata.org For halogenated compounds, the loss of the halogen is a common fragmentation route. miamioh.edu
Plausible fragmentation pathways include:
Loss of a bromine radical: This would lead to the formation of a [M-Br]⁺ ion.
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the cyclopropane ring, resulting in a [C₅H₉O]⁺ ion and a bromine radical, or the loss of the formyl radical ([CHO]•) to give a [C₅H₈Br]⁺ ion.
Ring cleavage: The strained cyclopropane ring can undergo fragmentation, leading to various smaller charged fragments.
The following table outlines some of the expected key fragment ions in the mass spectrum of this compound.
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Plausible Origin |
| 176/178 | [C₆H₉BrO]⁺ | Molecular Ion (M⁺) |
| 97 | [C₆H₉O]⁺ | [M-Br]⁺ |
| 147/149 | [C₅H₆Br]⁺ | [M-CHO]⁺ |
| 29 | [CHO]⁺ | Alpha-cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and can also offer insights into its conformational properties.
For this compound, the key vibrational modes would be associated with the aldehyde group, the cyclopropane ring, and the carbon-bromine bond.
Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the region of 1700-1725 cm⁻¹. The aldehydic C-H stretch would appear as one or two weaker bands in the region of 2700-2900 cm⁻¹.
Cyclopropane Ring: The C-H stretching vibrations of the cyclopropane ring are expected above 3000 cm⁻¹. The ring breathing and deformation modes typically appear in the fingerprint region of the spectrum.
Carbon-Bromine Bond: The C-Br stretching vibration is expected to give rise to a band in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the cyclopropane ring.
The table below lists the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aldehyde | C=O stretch | 1700 - 1725 |
| Aldehyde | C-H stretch | 2700 - 2900 |
| Cyclopropane | C-H stretch | > 3000 |
| Alkyl | C-H stretch | 2850 - 3000 |
| C-Br | C-Br stretch | 500 - 600 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and conformational details, offering a definitive structural analysis of a molecule in its solid state.
For a molecule such as this compound, a single-crystal X-ray diffraction study would yield critical insights into its molecular geometry. The analysis would precisely measure the lengths of the carbon-carbon, carbon-hydrogen, carbon-bromine, and carbon-oxygen bonds. Furthermore, it would define the bond angles within the strained cyclopropane ring and the relative orientation of the bromo and carbaldehyde substituents.
A key aspect of the crystallographic analysis would be to determine the conformation of the carbaldehyde group relative to the cyclopropane ring. This includes the dihedral angle between the plane of the aldehyde and the plane of the three-membered ring. The solid-state packing of the molecules in the crystal lattice, governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces, would also be elucidated.
As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, crystallographic data for analogous brominated cyclopropane derivatives provide a framework for what might be expected. For instance, studies on related compounds often reveal the significant influence of the bulky bromine atom and the polar aldehyde group on the crystal packing arrangement.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 820 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
Note: The data in this table is hypothetical and serves as an illustrative example of what a crystallographic report for this compound might contain. Actual experimental data is required for definitive structural determination.
Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment
The this compound molecule possesses a chiral center at the C1 position of the cyclopropane ring, the carbon atom to which the bromine and carbaldehyde groups are attached. This means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. The separation and quantification of these enantiomers are crucial in many chemical and pharmaceutical applications.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. For this specific analyte, a normal-phase method employing a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) would be a logical starting point for method development.
The outcome of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, each corresponding to one of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee) or enantiomeric purity of the sample.
Illustrative Chiral HPLC Method Parameters
| Parameter | Example Condition |
| Column | Chiralcel OD-H (Amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
Note: This table provides an example of typical starting conditions for a chiral separation. The actual parameters would require experimental optimization.
Polarimetry
Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral molecule will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined under standard conditions of temperature, light wavelength (typically the sodium D-line, 589 nm), concentration, and path length.
For this compound, once the enantiomers are separated, polarimetry can be used to characterize each one. For example, the (+)-enantiomer would rotate plane-polarized light in a clockwise direction, while the (-)-enantiomer would rotate it counter-clockwise. The magnitude of the specific rotation is an indicator of the enantiomeric purity of the sample. A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation.
The combination of chiral chromatography and polarimetry provides a comprehensive assessment of the stereochemical composition of a sample of this compound, confirming both the separation of the enantiomers and their individual optical activities.
In-depth Search Reveals No Publicly Available Data on this compound
Despite a comprehensive investigation into scientific databases and academic journals, no specific research or data could be found for the chemical compound this compound. Consequently, the requested article on its strategic applications cannot be generated.
An extensive search of chemical literature and compound databases was conducted to gather information on "this compound" for an article detailing its use in chemical synthesis. The search aimed to find data related to its application in the synthesis of natural products, biologically active molecules, advanced materials, and its role in the development of new synthetic methods.
The search queries included the compound's name and various related terms such as its potential reactions, synthetic utility, and applications as a building block (synthon) in organic chemistry.
However, the search did not yield any publications, patents, or database entries that specifically mention "this compound." The investigation included searches for:
Its direct synthesis or use in total synthesis of natural products.
Its role in the construction of biologically relevant small molecules.
Its application as a precursor for materials science.
Novel synthetic methodologies developed using this specific compound.
While information was found for structurally related but distinct compounds—such as the non-brominated analog 2,2-dimethylcyclopropane-1-carbaldehyde, other brominated cyclopropanes like 1-bromo-1-cyanocyclopropane, and non-cyclopropane structures like 1-bromo-2,2-dimethylpropane—no literature exists for the exact molecule specified.
This lack of available information suggests that "this compound" is likely not a commonly used or well-characterized compound in the field of synthetic chemistry. It may be a novel compound that has not yet been described in published literature, or a transient intermediate that is not isolated or characterized as a stable entity.
Therefore, without any scientific data on its preparation, reactivity, or applications, it is not possible to produce the detailed, scientifically accurate article as requested in the provided outline.
Future Directions and Emerging Research Avenues for 1 Bromo 2,2 Dimethylcyclopropane 1 Carbaldehyde Chemistry
Development of More Sustainable and Greener Synthetic Routes
Traditional syntheses of functionalized cyclopropanes often rely on methods that can be resource-intensive or generate significant waste. A major future direction lies in the development of more sustainable and environmentally benign synthetic pathways to 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde and its precursors.
One promising area is the application of photoredox catalysis . This approach utilizes visible light to drive chemical reactions under mild conditions, often with high functional group tolerance. Research could focus on developing photoredox-catalyzed methods for the cyclopropanation step, potentially from readily available carboxylic acids or other precursors, thereby avoiding harsh reagents and high temperatures. Another green approach involves leveraging mechanochemistry, where mechanical force is used to induce chemical reactions, which could reduce or eliminate the need for bulk solvents. The development of catalytic routes using earth-abundant metals instead of precious metals is also a key goal for enhancing sustainability.
| Sustainable Strategy | Potential Advantage | Relevant Precursor Type |
| Photoredox Catalysis | Mild conditions, high functional group tolerance, use of visible light. | Aliphatic carboxylic acids, electron-deficient alkenes. |
| Iodobenzene-catalyzed cyclization | Avoids stoichiometric hypervalent iodine reagents, reduces waste. | Michael adducts of activated methylene (B1212753) compounds. |
| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Solid-state reactants. |
| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact compared to precious metals. | Various unsaturated precursors. |
Exploration of Novel Catalytic Transformations
The reactivity of this compound is ripe for exploration through novel catalytic transformations. The presence of the C-Br bond, the aldehyde group, and the strained cyclopropane (B1198618) ring offers multiple sites for catalytic activation.
Future research will likely focus on:
Cross-Coupling Reactions: The development of catalytic methods (e.g., using palladium, nickel, or copper catalysts) to perform cross-coupling reactions at the C-Br bond would enable the introduction of a wide array of substituents (aryl, alkyl, etc.), dramatically expanding the accessible chemical space.
Catalytic Ring-Opening and Rearrangement: Gold- and other metal-catalyzed ring-opening reactions of cyclopropyl (B3062369) aldehydes can lead to valuable linear structures. Investigating the catalytic rearrangement of this compound could provide access to unique acyclic scaffolds that are otherwise difficult to synthesize.
Asymmetric Catalysis: Enantioselective transformations of the aldehyde group are a significant avenue. Developing catalytic asymmetric alkylations, aldol (B89426) reactions, or other additions would provide access to chiral derivatives, which are of high value in medicinal chemistry and materials science. Rhodium-catalyzed asymmetric cyclopropanation is a well-established method for creating chiral cyclopropanes and could be adapted for related syntheses.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and the ability to safely handle reactive intermediates. Integrating the synthesis and derivatization of this compound into flow platforms is a key future direction.
Researchers have already demonstrated the utility of flow chemistry for cyclopropanation reactions, including those involving the generation of reactive diazo compounds or performing two-phase dibromocyclopropanations. A future goal would be to develop a telescoped, multi-step flow process that starts from simple precursors and yields functionalized derivatives of the target compound without intermediate purification steps. This would not only accelerate the discovery of new derivatives but also provide a more efficient and scalable route for producing key intermediates on an industrial scale.
| Flow Chemistry Application | Key Benefits | Example Transformation |
| Generation of Reactive Intermediates | Enhanced safety by minimizing accumulation of hazardous species. | In-situ generation and reaction of diazo compounds for cyclopropanation. |
| Two-Phase Reactions | Increased mass transfer, faster reaction rates, better selectivity. | Dibromocyclopropanation of alkenes using bromoform (B151600) and aqueous base. |
| Telescoped Synthesis | Reduced manual handling, shorter overall synthesis time, less waste. | Multi-step conversion of diketones to cyclopropylamines. |
| Scalable Synthesis | Precise control over reaction parameters, enabling easy scale-up. | Multigram synthesis of cyclopropyl carbaldehydes using packed-bed reactors. |
Expanding the Scope of Derivatization and Mechanistic Understanding
A deeper understanding of the reaction mechanisms governing the chemistry of this compound is crucial for predicting its reactivity and designing new synthetic applications. The chemistry of gem-dihalocyclopropanes, a closely related class of compounds, has been shown to involve complex pathways, including ring-opening to form bromoalkenes via bromocyclopropene intermediates.
Future research should involve:
Detailed Mechanistic Studies: Employing a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational modeling (e.g., Density Functional Theory) to elucidate the mechanisms of key transformations, such as base-promoted ring-opening or metal-catalyzed rearrangements. This knowledge will facilitate the optimization of existing reactions and the discovery of new ones.
Systematic Derivatization: Exploring the rich derivatization potential of the molecule. The aldehyde can be converted into a wide range of functional groups (alcohols, carboxylic acids, imines, etc.), while the bromide can be substituted or eliminated. The interplay between these two functional groups could lead to novel tandem reactions and the synthesis of complex polycyclic systems.
Potential for Advanced Applications in Interdisciplinary Fields
The unique three-dimensional structure imparted by the cyclopropane ring is a highly sought-after feature in drug discovery, as it can improve metabolic stability and binding affinity. Derivatives of this compound could serve as scaffolds for new therapeutic agents.
Beyond pharmaceuticals, the strained ring system holds potential in materials science. For instance, the controlled ring-opening of cyclopropane-containing polymers can be triggered by mechanical force, leading to materials with novel stress-responsive properties. Future research could explore the incorporation of this compound derivatives into polymer backbones to create advanced functional materials. The aldehyde functionality also provides a convenient handle for conjugation to biomolecules or surfaces, opening avenues in chemical biology and nanotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
